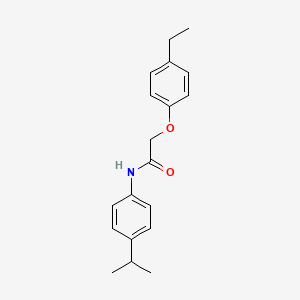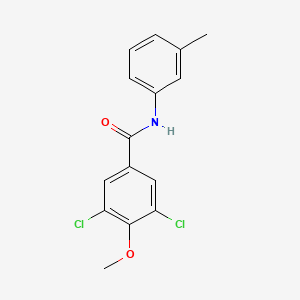
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine, also known as DMNPBP, is a chemical compound that belongs to the class of psychoactive drugs. It is a potent and selective agonist of the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. DMNPBP has gained attention in the scientific community due to its potential application in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Mecanismo De Acción
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine exerts its effects by selectively binding to the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. By activating this receptor, this compound can increase the release of dopamine in the brain, leading to improved motor function and mood.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. For example, it has been shown to increase the release of dopamine in the brain, leading to improved motor function and mood. Additionally, this compound has been shown to have antipsychotic effects, suggesting its potential use in the treatment of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine has several advantages for use in laboratory experiments. For example, it is a highly selective agonist of the dopamine D2 receptor, which allows for precise manipulation of this receptor in animal models. Additionally, this compound has been shown to have a long half-life, which allows for sustained effects in animal models. However, there are also limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for specialized equipment and expertise to synthesize and administer the compound.
Direcciones Futuras
There are several potential future directions for research on 1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine. For example, further studies are needed to determine the optimal dosage and administration route for the compound in animal models. Additionally, studies are needed to determine the potential side effects and toxicity of this compound in animal models. Finally, studies are needed to determine the potential therapeutic applications of this compound in humans, including its potential use in the treatment of Parkinson's disease, schizophrenia, and addiction.
Conclusion
Overall, this compound is a promising compound with potential applications in the treatment of various neurological disorders. Its selective agonist activity at the dopamine D2 receptor makes it a valuable tool for studying the role of this receptor in animal models. However, further research is needed to determine the optimal dosage and administration route for the compound, as well as its potential side effects and toxicity.
Métodos De Síntesis
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine can be synthesized using a multistep process that involves the reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4,5-dimethoxy-2-nitrobenzyl)pyrrolidine has been extensively studied for its potential application in the treatment of various neurological disorders. Recent studies have shown that this compound can effectively improve the symptoms of Parkinson's disease by increasing the release of dopamine in the brain. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting its potential use as a novel therapeutic agent for this disorder.
Propiedades
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-18-12-7-10(9-14-5-3-4-6-14)11(15(16)17)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTYPQGYGXNKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5737052.png)


![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)

![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5737077.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5737078.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5737084.png)
![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)


